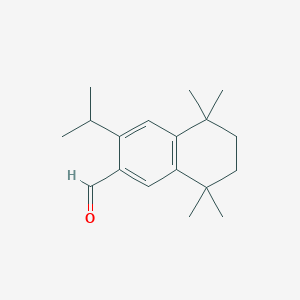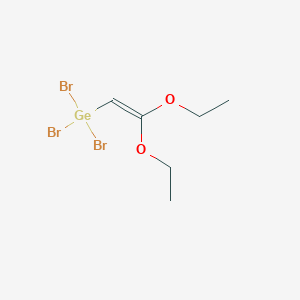
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a complex organic compound with a unique structure This compound is characterized by its tetrahydronaphthalene core, which is substituted with multiple methyl groups and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of a naphthalene derivative followed by selective hydrogenation and functional group transformations. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the alkylation process. Hydrogenation is often carried out using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes distillation and recrystallization to obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl and isopropyl groups can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Strong acids like sulfuric acid (H₂SO₄) or bases like sodium hydroxide (NaOH).
Major Products
Oxidation: 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
The mechanism of action of 5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is not well-documented. its reactivity is primarily attributed to the presence of the aldehyde functional group, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
類似化合物との比較
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: Lacks the isopropyl group, leading to different reactivity and applications.
3-(Propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde:
Uniqueness
5,5,8,8-Tetramethyl-3-(propan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of novel materials.
特性
| 94003-18-6 | |
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC名 |
5,5,8,8-tetramethyl-3-propan-2-yl-6,7-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H26O/c1-12(2)14-10-16-15(9-13(14)11-19)17(3,4)7-8-18(16,5)6/h9-12H,7-8H2,1-6H3 |
InChIキー |
OBANEOULJQXIQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1C=O)C(CCC2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/no-structure.png)

![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)


![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)
